Cas no 921864-09-7 (N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide)

N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring benzothiazole, furan, and thiophene moieties, which contribute to its potential utility in medicinal chemistry and material science. The presence of multiple aromatic heterocycles enhances its electronic properties, making it a candidate for applications in organic electronics or as a pharmacophore in drug discovery. Its structural complexity allows for versatile reactivity, facilitating further derivatization. The compound’s well-defined molecular architecture ensures consistency in synthetic applications, while its stability under standard conditions supports handling and storage. This scaffold may serve as a precursor for bioactive molecules or functional materials, leveraging its distinct heterocyclic framework.
N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide structure
921864-09-7 structure
Product name:N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide
CAS No:921864-09-7
MF:C18H14N2O2S2
MW:354.445961475372
CID:5957411
PubChem ID:41340276

N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide
    • N-(1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-2-thiophen-2-ylacetamide
    • N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
    • AKOS024630905
    • N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide
    • F2245-0596
    • 921864-09-7
    • Inchi: 1S/C18H14N2O2S2/c21-17(11-14-6-4-10-23-14)20(12-13-5-3-9-22-13)18-19-15-7-1-2-8-16(15)24-18/h1-10H,11-12H2
    • InChI Key: ZMJSFQSDJBFWDX-UHFFFAOYSA-N
    • SMILES: C(N(C1=NC2=CC=CC=C2S1)CC1=CC=CO1)(=O)CC1SC=CC=1

Computed Properties

  • Exact Mass: 354.04967004g/mol
  • Monoisotopic Mass: 354.04967004g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 451
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 103Ų

N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2245-0596-3mg
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2245-0596-2mg
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2245-0596-50mg
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2245-0596-30mg
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2245-0596-5μmol
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2245-0596-1mg
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2245-0596-5mg
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2245-0596-20mg
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2245-0596-10μmol
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2245-0596-2μmol
N-(1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-2-(thiophen-2-yl)acetamide
921864-09-7 90%+
2μl
$57.0 2023-05-16

Additional information on N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide

Research Brief on N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide (CAS: 921864-09-7)

N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide (CAS: 921864-09-7) is a novel synthetic compound that has recently garnered attention in the field of chemical biology and medicinal chemistry. This molecule features a unique structural scaffold combining benzothiazole, furan, and thiophene moieties, which are known for their diverse pharmacological activities. Recent studies have explored its potential as a multi-target therapeutic agent, particularly in the context of neurodegenerative diseases and cancer.

The synthesis of this compound involves a multi-step process, starting with the condensation of 2-aminobenzothiazole with furfural, followed by acetylation with thiophene-2-acetic acid. The final product has been characterized using advanced spectroscopic techniques, including NMR and mass spectrometry, confirming its high purity and structural integrity. Researchers have noted its favorable physicochemical properties, such as moderate solubility in organic solvents and stability under physiological conditions, making it a promising candidate for further drug development.

In vitro studies have demonstrated that N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide exhibits significant inhibitory activity against key enzymes involved in neurodegenerative pathways, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). These findings suggest its potential application in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, preliminary cytotoxicity assays have shown selective activity against certain cancer cell lines, particularly those associated with breast and lung cancers.

Mechanistic studies have revealed that the compound interacts with multiple molecular targets, including the modulation of reactive oxygen species (ROS) levels and the inhibition of pro-inflammatory cytokines. This multi-target approach is particularly advantageous in complex diseases where single-target therapies often fall short. Computational docking studies have further elucidated the binding modes of the compound with its target proteins, providing insights into its structure-activity relationships (SAR).

Despite these promising results, challenges remain in optimizing the pharmacokinetic profile of N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide. Current research is focused on improving its bioavailability and reducing potential off-target effects through structural modifications. Collaborative efforts between academic institutions and pharmaceutical companies are underway to advance this compound into preclinical trials, with the aim of developing a new class of therapeutics for neurodegenerative and oncological indications.

In conclusion, N-(1,3-benzothiazol-2-yl)-N-(furan-2-yl)methyl-2-(thiophen-2-yl)acetamide represents a promising lead compound with multifaceted pharmacological activities. Its unique structural features and broad-spectrum biological effects make it a valuable subject for ongoing and future research in the chemical biology and medicinal chemistry fields. Further studies are needed to fully elucidate its therapeutic potential and translate these findings into clinical applications.

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